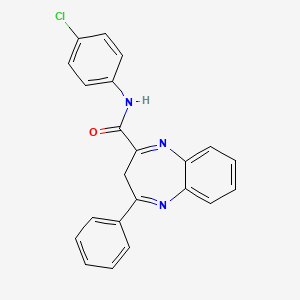![molecular formula C16H32O2 B14251695 1-[2-(Ethenyloxy)ethoxy]dodecane CAS No. 249562-86-5](/img/structure/B14251695.png)
1-[2-(Ethenyloxy)ethoxy]dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Ethenyloxy)ethoxy]dodecane is an organic compound with the molecular formula C16H32O2. It is a member of the class of compounds known as ethers, specifically a vinyl ether. This compound is characterized by the presence of an ethenyloxy group attached to a dodecane chain, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Ethenyloxy)ethoxy]dodecane typically involves the reaction of dodecanol with ethylene oxide in the presence of a base to form 1-(2-hydroxyethoxy)dodecane. This intermediate is then reacted with acetylene in the presence of a catalyst to introduce the ethenyloxy group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Ethenyloxy)ethoxy]dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Applications De Recherche Scientifique
1-[2-(Ethenyloxy)ethoxy]dodecane finds applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of membrane dynamics and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 1-[2-(Ethenyloxy)ethoxy]dodecane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it useful in drug delivery and as a surfactant .
Comparaison Avec Des Composés Similaires
1-(Ethenyloxy)octadecane: Similar structure but with an octadecane chain.
1-(Ethenyloxy)hexadecane: Similar structure but with a hexadecane chain.
Uniqueness: 1-[2-(Ethenyloxy)ethoxy]dodecane is unique due to its specific chain length and the presence of the ethenyloxy group, which imparts distinct chemical and physical properties. Its balance of hydrophobic and hydrophilic characteristics makes it particularly versatile in various applications compared to its longer or shorter chain analogs .
Propriétés
Numéro CAS |
249562-86-5 |
|---|---|
Formule moléculaire |
C16H32O2 |
Poids moléculaire |
256.42 g/mol |
Nom IUPAC |
1-(2-ethenoxyethoxy)dodecane |
InChI |
InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-18-16-15-17-4-2/h4H,2-3,5-16H2,1H3 |
Clé InChI |
HPHFVMVXMRNNOY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCCOC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


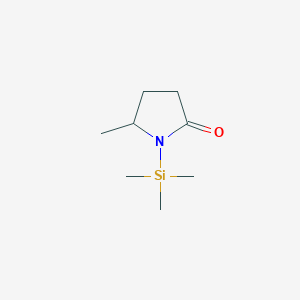
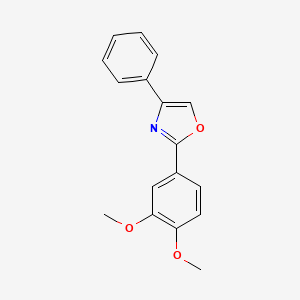
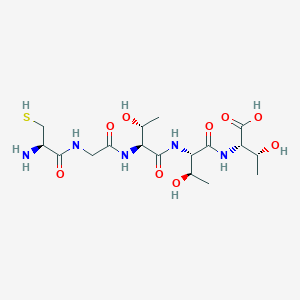
![N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14251626.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid](/img/structure/B14251635.png)
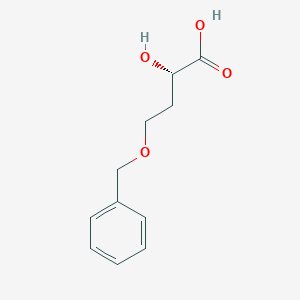
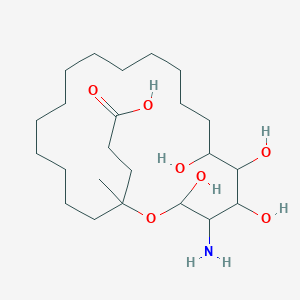
![2H-5,9-Methano[1,3]thiazolo[4,5-h][3]benzazepine](/img/structure/B14251648.png)
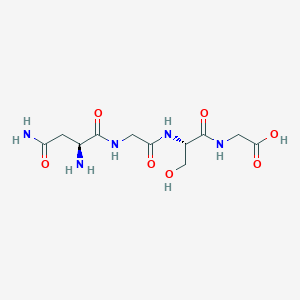
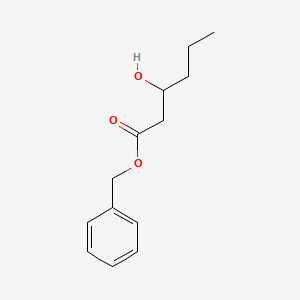
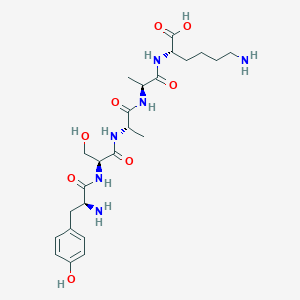
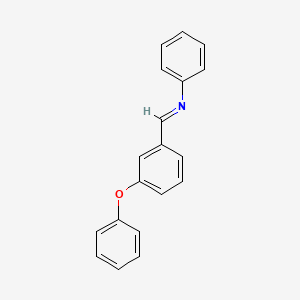
![1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate](/img/structure/B14251684.png)
